molecular formula C9H16N2O3 B15198336 Methyl 4-ethyl-2,4-dimethyl-5-oxoimidazolidine-2-carboxylate

Methyl 4-ethyl-2,4-dimethyl-5-oxoimidazolidine-2-carboxylate

Cat. No.: B15198336
M. Wt: 200.23 g/mol
InChI Key: IAVWYWFRKLMNEO-UHFFFAOYSA-N
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Description

Methyl 4-ethyl-2,4-dimethyl-5-oxoimidazolidine-2-carboxylate is a heterocyclic compound that belongs to the imidazolidine family This compound is characterized by its unique structure, which includes an imidazolidine ring with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-ethyl-2,4-dimethyl-5-oxoimidazolidine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with suitable reagents to form the imidazolidine ring. The reaction conditions often include the use of catalysts such as nickel, and the process may involve steps like proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-ethyl-2,4-dimethyl-5-oxoimidazolidine-2-carboxylate can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one substituent with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

Methyl 4-ethyl-2,4-dimethyl-5-oxoimidazolidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 4-ethyl-2,4-dimethyl-5-oxoimidazolidine-2-carboxylate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-ethyl-2,4-dimethyl-5-oxoimidazolidine-2-carboxylate is unique due to its specific substituents and the resulting chemical properties. Its structure allows for unique interactions and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 4-ethyl-2,4-dimethyl-5-oxoimidazolidine-2-carboxylate

InChI

InChI=1S/C9H16N2O3/c1-5-8(2)6(12)10-9(3,11-8)7(13)14-4/h11H,5H2,1-4H3,(H,10,12)

InChI Key

IAVWYWFRKLMNEO-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(N1)(C)C(=O)OC)C

Origin of Product

United States

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